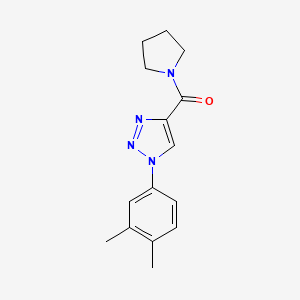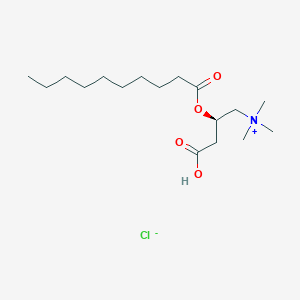
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as BFBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not fully understood. However, it is believed to interact with specific targets in cells, leading to the observed biological effects. In the case of COX-2 inhibition, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is thought to bind to the active site of the enzyme, preventing it from converting arachidonic acid to prostaglandins. In the case of cancer cell apoptosis, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is thought to induce cell death by activating specific signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of COX-2, induces apoptosis in cancer cells, and exhibits antibacterial activity. In vivo studies have shown that it exhibits anti-inflammatory and anti-tumor activity in animal models. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been found to be well-tolerated in animal studies, suggesting that it has low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to obtain high yield and purity. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is also stable under normal laboratory conditions, making it easy to handle and store. However, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate also has limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. One area of interest is the development of new synthetic routes to Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in more detail, which may provide insights into its potential applications in various fields. Additionally, further studies are needed to evaluate the safety and efficacy of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in humans, which may pave the way for its use in clinical settings. Finally, the potential applications of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in other fields, such as agriculture and environmental science, should be explored.
Synthesemethoden
The synthesis of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves a multi-step process that includes the reaction of 2-amino-5-fluorophenol with tert-butyl chloroformate to form tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity. The synthesis method has been optimized to obtain the desired product with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In materials science, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been used as a monomer for the synthesis of polymers with unique properties. It has been found to enhance the mechanical strength and thermal stability of the resulting polymers. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
In catalysis, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity in various reactions. It has been found to enhance the selectivity and efficiency of the catalytic reactions.
Eigenschaften
IUPAC Name |
tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(16)11-7-15-9-5-4-8(14)6-10(9)17-11/h4-6,11,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOOWSHXBXCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC2=C(O1)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)
![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)


![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)
![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)




